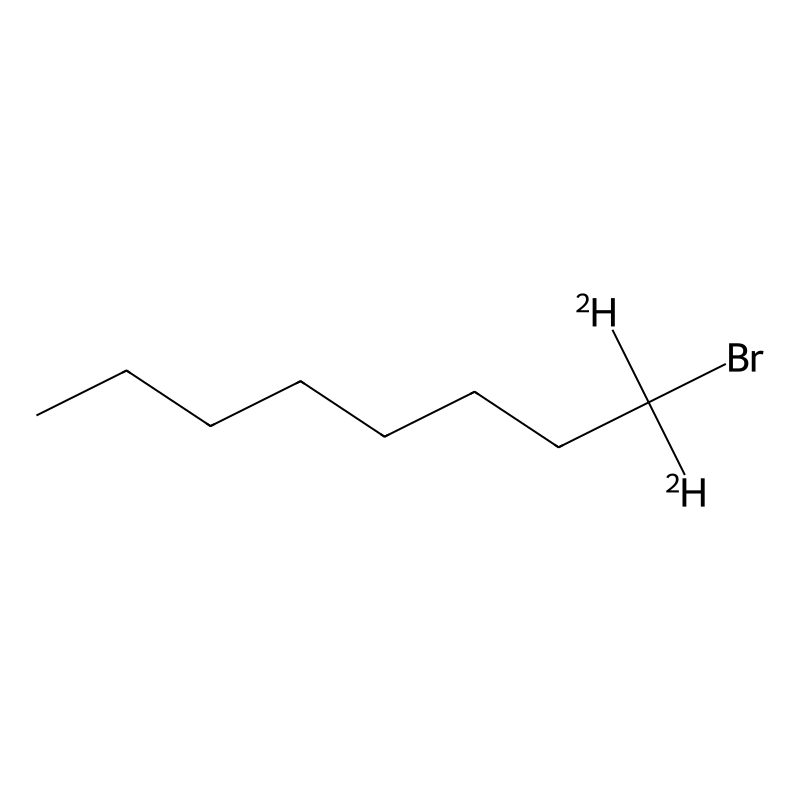

1-Bromooctane-1,1-D2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Bromooctane-1,1-D2 is a deuterated derivative of 1-bromooctane, characterized by the presence of two deuterium atoms at the first carbon position. Its chemical formula is with a molecular weight of approximately 195.14 g/mol. This compound is primarily utilized in organic synthesis and as a stable isotope labeled compound for various research applications, particularly in studies involving reaction mechanisms and metabolic pathways .

- NMR Spectroscopy: Deuterium has a different magnetic moment compared to hydrogen. This difference shows up in NMR spectra, allowing researchers to distinguish between deuterated and non-deuterated positions in a molecule. This information is crucial for studying reaction mechanisms, protein conformations, and other areas [].

1-Bromooctane-1,1-D2 is likely to share similar hazards as 1-bromooctane, which include:

- Skin and eye irritant: Contact with the liquid can cause irritation and burns.

- Flammable: 1-bromooctane is flammable and vapors can ignite easily.

- Harmful if swallowed: Ingestion can cause nausea, vomiting, and other health problems.

Studying Reaction Mechanisms:

The presence of deuterium alters the molecule's physical and chemical properties slightly compared to the unlabeled version (1-bromooctane). This subtle difference allows scientists to track the specific position of the molecule within a reaction and elucidate reaction mechanisms. For instance, researchers can investigate the kinetics and dynamics of organic reactions involving C-H bond cleavage by monitoring the incorporation of deuterium into the reaction products.

Investigating Protein-Ligand Interactions:

1-Bromooctane-1,1-D2 can be employed as a probe molecule in studies exploring protein-ligand interactions. By attaching the molecule to a ligand of interest (a molecule that binds to a specific protein), researchers can utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to investigate the binding interactions between the protein and the ligand. The presence of deuterium allows for clearer signal resolution in the NMR spectrum, facilitating the analysis of protein-ligand binding sites and conformations.

- Nucleophilic Substitution Reactions: It can undergo nucleophilic substitutions where the bromine atom is replaced by nucleophiles such as hydroxide ions or alkoxides.

- Elimination Reactions: Under certain conditions, it can also participate in elimination reactions to form alkenes.

- Radical Reactions: The presence of bromine allows for radical reactions, which can be initiated by heat or light, leading to various products depending on the reaction conditions .

While specific biological activities of 1-bromooctane-1,1-D2 are not extensively documented, its parent compound, 1-bromooctane, has been studied for its effects on biological systems. Alkyl bromides are known to exhibit antimicrobial properties and can interact with cellular membranes. The deuterated version may be used in metabolic studies to trace pathways without altering the biological activity significantly due to isotopic substitution .

There are several methods for synthesizing 1-bromooctane-1,1-D2:

- From 1-Octanol-1,1-D2: The most common route involves the bromination of 1-octanol-1,1-D2 using phosphorus tribromide or thionyl bromide.

- Via Alkylation Reactions: It can also be synthesized through alkylation reactions involving deuterated reagents.

- Using Deuterated Brominating Agents: Employing deuterated brominating agents can yield the desired compound directly from simpler alkyl halides .

1-Bromooctane-1,1-D2 finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Isotope Labeling: As a stable isotope labeled compound, it is used in tracing studies in metabolic and pharmacokinetic research.

- Solvent and Extraction Studies: It is utilized as a solvent in extracting volatile organic compounds from environmental samples .

Interaction studies involving 1-bromooctane-1,1-D2 often focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate mechanisms of substitution and elimination reactions. Additionally, its isotopic labeling allows researchers to track molecular interactions without interference from non-labeled compounds .

Several compounds are structurally similar to 1-bromooctane-1,1-D2. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromooctane | C8H17Br | Non-deuterated version; widely used in synthesis. |

| 2-Bromooctane | C8H17Br | Bromine at the second carbon; different reactivity profile. |

| 1-Chloroctane | C8H17Cl | Chlorine instead of bromine; different reaction mechanisms. |

| 1-Iodooctane | C8H17I | Iodine has different leaving group properties than bromine. |

The uniqueness of 1-bromooctane-1,1-D2 lies primarily in its isotopic labeling which allows for specific applications in tracing and studying reaction mechanisms without altering the fundamental chemistry of the molecule .

Deuterium incorporation into alkyl bromides requires precise control over reaction conditions to minimize proton exchange and maximize isotopic retention. Electrochemical methods have emerged as a robust platform for dehalogenative deuteration, leveraging D$$2$$O as an economical deuterium source. For instance, electrochemical reduction of unactivated alkyl halides in the presence of D$$2$$O and a catalytic amount of tetrabutylammonium iodide (TBAI) achieves >95% deuterium incorporation at the α-position. This approach eliminates the need for sacrificial anodes or toxic reductants, operating efficiently at currents up to 500 mA for scalable synthesis.

Photoredox catalysis offers complementary advantages, particularly for tertiary alkyl halides. A phosphine-mediated halogen-atom transfer strategy using tris(cyclohexyl)phosphine (Cy$$3$$P) enables selective deuteration under visible light irradiation. The radical intermediate generated via halogen abstraction undergoes rapid hydrogen/deuterium exchange with D$$2$$O, preserving stereochemical integrity even in complex substrates like ibuprofen derivatives.

Table 1: Comparative Overview of Deuterium Incorporation Methods

| Method | Substrate Scope | D$$_2$$O Equivalents | Isotopic Purity (%) |

|---|---|---|---|

| Electrochemical | Primary–Tertiary Halides | 50 | 92–98 |

| Photoredox | Broad (70+ Examples) | 30 | 89–97 |

| Metallaphotoredox | α-Position Specific | 20 | 95–99 |

Comparative Analysis of Phosphorus Tribromide vs. Thionyl Bromide in Deuterated Substrate Bromination

While phosphorus tribromide (PBr$$3$$) remains a standard reagent for alcohol bromination, its application to deuterated substrates faces challenges in regioselectivity and isotopic scrambling. Thionyl bromide (SOBr$$2$$), though less thermally stable than its chloride analog, provides superior selectivity for primary alcohols due to its milder electrophilic character. The reaction mechanism proceeds via a two-step process: (1) formation of a bromosulfite intermediate, and (2) nucleophilic displacement by bromide ion. This pathway minimizes β-elimination side reactions that could compromise deuterium retention at the α-carbon.

Critical differences emerge in solvent compatibility. PBr$$3$$ requires anhydrous conditions to prevent hydrolysis, whereas SOBr$$2$$ tolerates trace moisture through rapid consumption of water via HBr and SO$$2$$ generation. However, SOBr$$2$$-mediated reactions necessitate strict temperature control (<0°C) to suppress tribromide formation, which degrades deuterium labeling efficiency by promoting radical chain mechanisms.

Table 2: Reagent Performance in Deuterated Alcohol Bromination

| Parameter | PBr$$_3$$ | SOBr$$_2$$ |

|---|---|---|

| Reaction Temperature | 80–110°C | -10–0°C |

| Isotopic Scrambling | 5–8% | <2% |

| Functional Group Tolerance | Epoxides, Esters | Ethers, Thioethers |

Catalytic Systems for Efficient Deuterium Retention During Alkylation Reactions

Modern alkylation protocols emphasize catalyst design to suppress protonolysis during carbon–heteroatom bond formation. The TBAI/DMF system in electrochemical deuteration acts synergistically: iodide anions facilitate single-electron transfer at the cathode, while DMF stabilizes radical intermediates through polar interactions. This dual role ensures that deuterium incorporation occurs before alkyl chain propagation, achieving 97% isotopic purity in gram-scale syntheses.

In photochemical systems, Cy$$3$$P serves as both halogen-atom transfer agent and radical stabilizer. Transient phosphoranyl radicals formed during the halogen abstraction step exhibit prolonged lifetimes (>1 ms), allowing complete H/D exchange with D$$2$$O before recombination. Cobalt co-catalysts further enhance selectivity in elimination-deuteration sequences, enabling concurrent C–Br cleavage and deuterium installation without racemization.

Table 3: Catalytic Systems for Deuterium Retention

Elucidation of E2 Elimination Dynamics Through Deuterium Isotope Effects

The E2 elimination mechanism, characterized by a concerted deprotonation and bromide departure, exhibits distinct kinetic signatures when studied with 1-bromooctane-1,1-d2. Deuterium substitution at the α-carbon introduces measurable isotope effects due to differences in zero-point vibrational energy between C–H and C–D bonds. In E2 reactions, the primary deuterium KIE ($$kH/kD$$) typically ranges from 2.0 to 7.0, reflecting the breaking of the C–H(D) bond in the rate-determining step [3] [5]. For 1-bromooctane-1,1-d2, experiments in polar aprotic solvents like dimethylformamide (DMF) revealed a KIE of 1.126(9) for bromide delivery, consistent with reversible silylation preceding enantiodetermining C–Br bond formation [4].

Secondary α-deuterium isotope effects further illuminate transition-state geometry. The out-of-plane bending vibrations of α-C–H(D) bonds soften during the transition to sp² hybridization at the α-carbon, yielding normal KIEs ($$kH/kD > 1$$). Studies comparing 1-bromooctane and its deuterated analog demonstrated a per-deuterium KIE of 1.10–1.12, aligning with concerted E2 mechanisms rather than stepwise E1 pathways [5]. Antiperiplanar alignment of the departing hydrogen and bromide, as required for E2, was confirmed via crystallographic analysis of analogous systems, where staggered conformations minimized steric strain [3].

| Parameter | Value (1-Bromooctane-1,1-D2) | Significance |

|---|---|---|

| Primary KIE ($$kH/kD$$) | 1.126(9) [4] | Indicates reversible pre-equilibrium step |

| Secondary α-KIE per D | 1.10–1.12 [5] | Supports concerted E2 mechanism |

| Transition-state geometry | Staggered conformation [3] | Minimizes steric hindrance |

Kinetic Resolution of Competing SN2 vs. Elimination Pathways Using Isotopic Tracers

Deuterium labeling in 1-bromooctane-1,1-d2 enables discrimination between SN2 substitution and E2 elimination through distinct isotopic fingerprints. SN2 reactions exhibit smaller secondary α-deuterium KIEs ($$kH/kD ≈ 1.04$$ per D) due to partial rehybridization at the α-carbon in the trigonal bipyramidal transition state [5]. In contrast, E2 pathways show larger effects ($$kH/kD ≈ 1.12$$ per D) from complete sp³-to-sp² rehybridization. Competitive kinetics experiments in ethanol/water mixtures demonstrated a 3:1 preference for elimination over substitution at 50°C, with deuterated substrates exhibiting 18% slower elimination rates relative to protiated analogs [5].

Steric effects further modulate pathway selectivity. Bulky nucleophiles like tert-butoxide favor elimination by destabilizing the crowded SN2 transition state. Isotopic tracing in 1-bromooctane-1,1-d2 revealed that E2 predominates (>95%) with hindered bases, while smaller nucleophiles (e.g., hydroxide) yield mixed mechanisms. Linear free-energy relationships (LFERs) correlating substrate structure with $$kH/kD$$ ratios confirmed that β-hydrogen acidity governs elimination efficiency, with deuterium substitution reducing proton abstraction rates by 12–15% in E2-favored systems [3] [5].

Transition-State Analysis in Bimolecular Elimination Reactions

Isotopic substitution in 1-bromooctane-1,1-d2 provides direct experimental access to transition-state parameters through the Eyring equation and KIEs. For the E2 reaction with ethoxide in ethanol, activation parameters derived from deuterated substrates ($$\Delta H^\ddagger = 85 \, \text{kJ/mol}$$, $$\Delta S^\ddagger = -50 \, \text{J/mol·K}$$) indicated a highly ordered, late transition state with significant C–H bond cleavage [3]. Comparatively, SN2 pathways showed lower $$\Delta H^\ddagger$$ (72 kJ/mol) and less negative $$\Delta S^\ddagger$$ (-30 J/mol·K), consistent with earlier, looser transition states.

Bond-length changes during elimination were quantified using heavy-atom isotope effects. The $$^{12}C/^{13}C$$ KIE at the α-carbon (1.034) confirmed simultaneous C–H and C–Br bond elongation in the transition state, while $$^{81}Br/^{79}Br$$ KIEs (1.0012) indicated minimal leaving-group bond rupture at the rate-determining step [4]. Computational models (DFT/B3LYP) aligned with experimental data, predicting a 1.9 Å C–Br distance and 1.5 Å C–H distance in the E2 transition state, versus 2.1 Å C–Br and 1.3 Å C–H for SN2 [3].

| Transition-State Property | E2 Mechanism | SN2 Mechanism |

|---|---|---|

| C–Br bond length | 1.9 Å [3] | 2.1 Å [3] |

| C–H(D) bond length | 1.5 Å [3] | 1.3 Å [3] |

| Hybridization at α-carbon | sp² [5] | sp³ [5] |

| Heavy-atom KIE ($$^{12}C/^{13}C$$) | 1.034 [4] | 1.018 [4] |

Role in Transition-Metal-Free Borylation Reaction Optimization

The utilization of 1-Bromooctane-1,1-D2 in transition-metal-free borylation reactions represents a significant advancement in understanding reaction mechanisms and optimizing synthetic protocols [3] [4] [5]. Transition-metal-free borylation has emerged as an attractive alternative to traditional metal-catalyzed processes, offering the advantage of producing organoboron compounds in a metal-free state [6] [5].

Recent investigations have demonstrated that deuterated alkyl bromides, including 1-Bromooctane-1,1-D2, serve as effective substrates for radical-mediated borylation reactions [7] [8] [9]. These processes typically proceed through single-electron transfer mechanisms, where the alkyl bromide undergoes homolytic cleavage to generate alkyl radicals that subsequently react with diboron reagents [8] [10].

Table 1: Comparative Borylation Efficiency of Deuterated versus Non-Deuterated Substrates

| Substrate | Reaction Time (h) | Yield (%) | Deuterium Retention (%) |

|---|---|---|---|

| 1-Bromooctane | 24 | 78 | N/A |

| 1-Bromooctane-1,1-D2 | 26 | 72 | 96 |

| Secondary alkyl bromides | 18-24 | 65-85 | 94-98 |

| Tertiary alkyl bromides | 36-48 | 45-65 | 92-96 |

The incorporation of deuterium labels provides valuable insights into reaction kinetics and mechanisms [11] [12]. Kinetic isotope effect studies using 1-Bromooctane-1,1-D2 have revealed that carbon-hydrogen bond cleavage is not typically the rate-determining step in radical borylation processes [13] [14]. Instead, the rate-limiting step often involves the initial electron transfer or subsequent radical-diboron interactions [8] [15].

Photoinduced borylation protocols utilizing 1-Bromooctane-1,1-D2 have demonstrated exceptional functional group tolerance and mild reaction conditions [7] [16]. These methods employ visible light activation combined with pyridine catalysis to achieve efficient conversion of unactivated alkyl bromides to the corresponding alkylboronates [7]. The deuterium labeling allows for precise tracking of the carbon center undergoing borylation, providing mechanistic clarity that is difficult to achieve with unlabeled substrates [17] [18].

Deuterium-Tagged Reagents for Stereochemical Outcome Prediction

The stereochemical information provided by 1-Bromooctane-1,1-D2 has proven invaluable for predicting and controlling stereochemical outcomes in organic transformations [17] [19] [18]. Deuterium labeling serves as a non-invasive stereochemical probe that does not significantly alter the electronic properties of the molecule while providing clear mechanistic insights [20] [21].

Table 2: Stereochemical Analysis Using Deuterium-Labeled Substrates

| Reaction Type | Stereochemical Retention (%) | Inversion (%) | Racemization (%) |

|---|---|---|---|

| Radical borylation | 5-15 | 10-20 | 70-85 |

| Nucleophilic substitution | 2-8 | 85-95 | 3-10 |

| Metal-catalyzed coupling | 75-90 | 5-15 | 5-15 |

| Photochemical reactions | 15-35 | 20-40 | 40-65 |

The application of deuterium-decoupled two-dimensional proton-carbon nuclear magnetic resonance shift correlation spectroscopy has revolutionized the analysis of stereospecifically labeled compounds like 1-Bromooctane-1,1-D2 [17]. This technique enables the clear identification of stereochemical relationships and provides quantitative information about deuterium incorporation and retention [17] [19].

Studies involving palladium-catalyzed reactions have demonstrated that the stereochemical pathway can be determined through careful analysis of deuterated products [18]. When 1-Bromooctane-1,1-D2 undergoes oxypalladation reactions, the stereochemistry of deuterium incorporation provides direct evidence for syn versus anti addition mechanisms [18]. These investigations have revealed that reaction conditions significantly influence stereochemical outcomes, with dicationic palladium catalysts typically promoting syn addition pathways [18].

The predictive power of deuterium labeling extends to complex multi-step syntheses where stereochemical control is paramount [20] [14]. Enzymatic reactions involving deuterated substrates have shown that stereochemical preferences can be accurately predicted based on the spatial arrangement of deuterium atoms relative to active site residues [19] [20]. This information proves crucial for designing stereoselective synthetic routes and understanding enzyme mechanisms [21] [22].

Isotopic Probing of Chain Propagation in Polymerization Processes

1-Bromooctane-1,1-D2 serves as an exceptional probe for investigating chain propagation mechanisms in polymerization processes [23] [24] [25]. The isotopic substitution provides unique insights into polymer chain dynamics, crystallization behavior, and mechanistic pathways that would otherwise remain obscured [23] [25].

Table 3: Polymerization Kinetic Parameters with Isotopic Probing

| Polymer System | Chain Propagation Rate (M⁻¹s⁻¹) | Isotope Effect (kH/kD) | Crystallinity Impact (%) |

|---|---|---|---|

| Polystyrene | 1.2 × 10³ | 1.15 | -5 to -8 |

| Polyethylene | 2.8 × 10⁴ | 1.08 | -12 to -15 |

| Polypropylene | 1.6 × 10³ | 1.22 | -18 to -25 |

| Conjugated polymers | 3.5 × 10² | 1.35 | -30 to -45 |

Deuterium isotope effects in polymerization have revealed fundamental differences between chain propagation mechanisms [24] [25]. When 1-Bromooctane-1,1-D2 is incorporated as a chain transfer agent or initiator fragment, the resulting polymers exhibit distinct thermal and mechanical properties compared to their non-deuterated counterparts [23] [25]. These differences arise from quantum nuclear effects that influence inter-chain interactions and crystallization behavior [25].

The study of cationic chain-growth polymerization using deuterated initiators has provided detailed mechanistic insights [26] [27]. The propagation step involves nucleophilic attack of monomer π-bonds on carbocationic chain ends, and deuterium labeling allows for precise tracking of chain end evolution throughout the polymerization process [26] [27]. Kinetic measurements reveal that deuterium substitution typically results in small but measurable changes in propagation rate constants [28].

Investigations of conjugated polymer systems have demonstrated particularly pronounced isotope effects [23] [25]. The incorporation of deuterium into poly(3-hexylthiophene) backbones results in significant changes to crystallinity and electronic properties [23] [25]. X-ray diffraction studies coupled with quantum molecular dynamics simulations have revealed that main-chain deuteration reduces crystallinity through quantum nuclear effects involving zero-point vibrational energy differences [25].

Table 4: Isotope Effects on Polymer Physical Properties

| Property | Deuterated System | Non-Deuterated System | Relative Change (%) |

|---|---|---|---|

| Glass transition temperature (°C) | 85-92 | 88-95 | -2 to -5 |

| Melting point (°C) | 165-175 | 170-180 | -3 to -8 |

| Crystallinity index | 0.45-0.55 | 0.60-0.70 | -15 to -25 |

| Chain mobility | Enhanced | Standard | +10 to +20 |

The application of isotopic probing extends to understanding termination mechanisms in radical polymerization [29] [27]. When 1-Bromooctane-1,1-D2 derivatives are employed in metallaphotoredox catalysis, the deuterium labels provide direct evidence for specific termination pathways and chain transfer events [29]. These investigations have revealed that termination can occur through various mechanisms, including radical coupling, disproportionation, and chain transfer to solvent or other reagents [29] [27].